![molecular formula C15H26N2O5 B12334621 tert-Butyl 3-(((tert-butoxycarbonyl)amino)methyl)-4-oxopyrrolidine-1-carboxylate CAS No. 175463-35-1](/img/structure/B12334621.png)
tert-Butyl 3-(((tert-butoxycarbonyl)amino)methyl)-4-oxopyrrolidine-1-carboxylate
Overview
Description
tert-Butyl 3-(((tert-butoxycarbonyl)amino)methyl)-4-oxopyrrolidine-1-carboxylate is a complex organic compound often used in synthetic organic chemistry. It is characterized by the presence of a tert-butyl group, a butoxycarbonyl-protected amine, and a pyrrolidine ring. This compound is primarily utilized as a protecting group for amines in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-(((tert-butoxycarbonyl)amino)methyl)-4-oxopyrrolidine-1-carboxylate typically involves the reaction of an amine with di-tert-butyl dicarbonate under basic conditions. The reaction can be carried out in various solvents, including tetrahydrofuran, acetonitrile, and dichloromethane. The reaction conditions often involve ambient temperature or mild heating to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the synthesis of this compound can be achieved using flow microreactor systems. This method offers a more efficient, versatile, and sustainable approach compared to traditional batch processes. The flow process allows for better control over reaction conditions and can lead to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-(((tert-butoxycarbonyl)amino)methyl)-4-oxopyrrolidine-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The tert-butoxycarbonyl group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include sodium borohydride for reduction, trifluoroacetic acid for deprotection, and various bases such as sodium hydroxide for substitution reactions. The conditions for these reactions typically involve mild temperatures and specific solvents to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction being carried out. For example, reduction reactions may yield alcohols or amines, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
Inhibition of Enzymes
Research indicates that compounds similar to tert-butyl 3-(((tert-butoxycarbonyl)amino)methyl)-4-oxopyrrolidine-1-carboxylate exhibit inhibitory effects on specific enzymes such as arginase. For instance, studies have shown that derivatives of this compound can inhibit human arginases with IC50 values in the nanomolar range, indicating strong potential as therapeutic agents for conditions like cancer and metabolic disorders .
Antiviral Activity
Recent studies have highlighted the antiviral properties of compounds derived from similar structures against SARS-CoV-2. For example, a related compound demonstrated a dose-dependent antiviral effect on human bronchial epithelial cells infected with the virus, showcasing its potential in treating viral infections .
Case Study 1: Arginase Inhibition
A study published in MDPI explored the synthesis and biological evaluation of arginase inhibitors based on the structure of this compound. The synthesized compounds were tested for their ability to inhibit both human arginase isoforms (hARG-1 and hARG-2). The most potent inhibitors showed IC50 values of 223 nM and 509 nM, respectively, confirming their potential for therapeutic applications in managing diseases associated with elevated arginase activity .
Case Study 2: Antiviral Efficacy
In another investigation, a structurally related compound was assessed for its efficacy against SARS-CoV-2. The study employed various cellular models to evaluate the compound's antiviral effects, revealing significant inhibition of viral replication at specific concentrations. This highlights the relevance of such compounds in developing antiviral therapies .
Mechanism of Action
The mechanism of action of tert-Butyl 3-(((tert-butoxycarbonyl)amino)methyl)-4-oxopyrrolidine-1-carboxylate involves the protection of amine groups through the formation of a carbamate. This protection prevents unwanted side reactions during chemical transformations. The tert-butoxycarbonyl group can be removed under acidic conditions, revealing the free amine for further reactions .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 3-aminobenzoate
- tert-Butyl 4-formylbenzylcarbamate
- tert-Butyl 4-hydroxy-3-methoxybenzylcarbamate
Uniqueness
tert-Butyl 3-(((tert-butoxycarbonyl)amino)methyl)-4-oxopyrrolidine-1-carboxylate is unique due to its specific structure, which combines a tert-butyl group, a butoxycarbonyl-protected amine, and a pyrrolidine ring. This combination provides stability and versatility in various chemical reactions, making it a valuable tool in synthetic organic chemistry .
Biological Activity
The compound tert-Butyl 3-(((tert-butoxycarbonyl)amino)methyl)-4-oxopyrrolidine-1-carboxylate (commonly referred to as TBAC) has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant case studies associated with TBAC.
Chemical Structure and Properties
TBAC is characterized by its tert-butyl and tert-butoxycarbonyl groups attached to a pyrrolidine ring. Its molecular formula is , and it has a molecular weight of 300.39 g/mol. The structural representation is crucial for understanding its reactivity and interaction with biological targets.
TBAC exhibits various biological activities, primarily through its interaction with enzymatic pathways involved in metabolic processes. The compound's mechanism includes:
- Inhibition of Enzymes : TBAC has shown potential as an inhibitor of certain enzymes, which can modulate pathways related to inflammation and neurodegeneration.
- Neuroprotective Effects : Preliminary studies suggest that TBAC may protect neuronal cells from damage caused by oxidative stress, potentially through the modulation of reactive oxygen species (ROS) levels.
In Vitro Studies
In vitro studies have demonstrated that TBAC can enhance cell viability in neuronal cultures exposed to neurotoxic agents. For instance, when astrocytes were treated with amyloid-beta (Aβ) peptides, the presence of TBAC significantly improved cell survival rates compared to controls.
Treatment | Cell Viability (%) |
---|---|
Control | 43.78 ± 7.17 |
TBAC + Aβ | 62.98 ± 4.92 |
These results indicate that TBAC may mitigate the cytotoxic effects of Aβ, a hallmark of Alzheimer's disease pathology .
Neuroprotection in Alzheimer’s Disease Models
A notable study investigated the effects of TBAC in an Alzheimer's disease model using scopolamine-induced memory impairment in rats. The treatment group receiving TBAC showed improvements in cognitive functions compared to the control group, suggesting its potential as a therapeutic agent for neurodegenerative diseases.
Pharmacological Profile
The pharmacological profile of TBAC indicates its versatility as a potential drug candidate. Key findings include:
- Anti-inflammatory Activity : TBAC appears to reduce levels of pro-inflammatory cytokines such as TNF-α and IL-6 in cell culture models.
- Antioxidant Properties : The compound may exhibit antioxidant activity by scavenging free radicals, thereby protecting cells from oxidative damage.
Properties
IUPAC Name |
tert-butyl 3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-4-oxopyrrolidine-1-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O5/c1-14(2,3)21-12(19)16-7-10-8-17(9-11(10)18)13(20)22-15(4,5)6/h10H,7-9H2,1-6H3,(H,16,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXKMYLZTGJCBKD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CN(CC1=O)C(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101116639 | |
Record name | 1,1-Dimethylethyl 3-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]-4-oxo-1-pyrrolidinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101116639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.38 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175463-35-1 | |
Record name | 1,1-Dimethylethyl 3-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]-4-oxo-1-pyrrolidinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=175463-35-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dimethylethyl 3-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]-4-oxo-1-pyrrolidinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101116639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.